1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Description

Historical Context of Benzimidazole Derivatives in Medicinal Chemistry

The development of benzimidazole derivatives in medicinal chemistry traces its origins to the late nineteenth century, establishing a foundation that continues to influence contemporary pharmaceutical research. The initial synthesis of benzimidazole compounds occurred in 1872 when Hoebrecker successfully prepared 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This pioneering work represented the first systematic approach to benzimidazole synthesis and established fundamental principles that researchers continue to employ in modern synthetic methodologies.

The significance of benzimidazole derivatives expanded dramatically during research investigations into vitamin B12, where scientists discovered that the benzimidazole nucleus provided a stable platform for drug development. This discovery catalyzed extensive research into benzimidazole-based compounds, leading to the recognition that these heterocyclic systems possessed remarkable pharmacological versatility. The structural characteristics of benzimidazoles, particularly their ability to participate in diverse chemical interactions through their electron-rich nitrogen heterocycles, enabled these compounds to bind with a broad spectrum of therapeutic targets.

Contemporary medicinal chemistry recognizes benzimidazole derivatives as among the most frequently employed five-membered nitrogen heterocycles in pharmaceutical applications approved by regulatory agencies. The electron-rich nitrogen atoms within the benzimidazole structure readily accept or donate protons, facilitating the formation of diverse weak interactions that contribute to their therapeutic efficacy. This fundamental chemical property has enabled benzimidazole derivatives to demonstrate wide-ranging pharmacological activities across multiple therapeutic categories, including antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties.

The historical progression of benzimidazole research has demonstrated consistent innovation in synthetic methodologies and therapeutic applications. Modern research continues to explore novel benzimidazole derivatives, with particular emphasis on structure-activity relationships that guide the rational design of new pharmaceutical candidates. The extensive therapeutic applications of benzimidazole derivatives suggest that numerous new pharmaceutical drugs containing this scaffold will become available in future years, reflecting the continued relevance of this historical foundation in contemporary medicinal chemistry.

Structural Uniqueness and Positional Isomerism in Dimethyl-Substituted Benzimidazoles

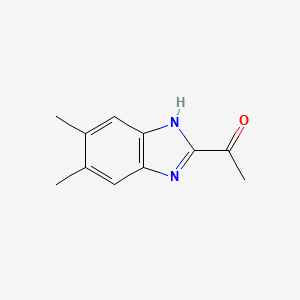

The structural architecture of this compound exhibits distinctive characteristics that differentiate it from other benzimidazole derivatives through its specific substitution pattern and functional group arrangement. The compound features a fused benzene and imidazole ring system, where the benzene ring carries methyl substituents at the 5 and 6 positions, while the ethanone group occupies the 2-position of the benzimidazole core. This particular substitution pattern creates a unique molecular environment that influences both chemical reactivity and potential biological activity.

The positioning of methyl groups at the 5 and 6 positions of the benzimidazole ring system represents a strategically significant structural modification. These substituents, derived from the parent 5,6-dimethylbenzimidazole scaffold, play crucial roles in biological systems, most notably as components of vitamin B12 where they serve as ligands for the cobalt atom. The 5,6-dimethylbenzimidazole moiety is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase, highlighting its biological relevance and natural occurrence.

The molecular structure of this compound can be precisely characterized through its computed descriptors and identifiers. The compound possesses the International Union of Pure and Applied Chemistry name this compound, with the molecular formula C11H12N2O and a molecular weight of 188.23 grams per mole. The Simplified Molecular Input Line Entry System representation CC1=CC2=C(C=C1C)N=C(N2)C(=O)C provides a comprehensive description of the molecular connectivity.

The positional isomerism inherent in dimethyl-substituted benzimidazoles significantly influences their chemical and biological properties. The specific placement of methyl groups at the 5 and 6 positions creates a symmetrical substitution pattern that affects the electronic distribution within the aromatic system. This electronic modification can influence the compound's reactivity, solubility characteristics, and potential interactions with biological targets. The strategic positioning of these substituents represents a deliberate structural modification that distinguishes this compound from other possible isomeric arrangements.

The structural uniqueness of this compound extends beyond simple positional considerations to encompass the overall molecular architecture. The compound demonstrates the principle that strategic substitutions can increase structural diversity while enhancing selectivity and affinity for specific target molecules. This structural versatility enables the construction of compounds with desired properties through careful consideration of substituent effects on biological activity.

Significance of Ethanone Functionalization in Heterocyclic Systems

The incorporation of an ethanone functional group into the this compound structure represents a strategically important modification that significantly influences the compound's chemical reactivity and potential applications. The ethanone moiety, characterized by its carbonyl functionality, introduces distinctive chemical properties that enable diverse synthetic transformations and enhance the compound's utility as a chemical intermediate.

The ethanone functional group serves as a crucial reactive center that facilitates various chemical reactions essential for synthetic applications. The carbonyl carbon exhibits electrophilic character, making it susceptible to nucleophilic attack by various reagents. This reactivity enables the compound to participate in condensation reactions, reduction processes, and other transformations that expand its synthetic utility. The presence of the ethanone group also influences the compound's physical properties, including solubility characteristics and crystalline behavior, which can affect its handling and purification procedures.

Research investigations have demonstrated that acetyl-substituted benzimidazole derivatives, such as 2-acetylbenzimidazole, function as valuable synthons for constructing diverse heterocyclic systems. These compounds enable the synthesis of various heterocyclic frameworks, including oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, isoxazole, pyridine, pyrimidine, thiazine, and diazepine rings. The reactions can be carried out on multiple reactive sites, particularly the carbonyl group and amino functionalities, providing synthetic flexibility that researchers have exploited to access biologically useful compounds.

The mechanism of ethanone functionalization in heterocyclic systems involves several key aspects that contribute to the compound's synthetic versatility. The carbonyl group can undergo oxidation reactions using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with additional oxygen functionalities. Reduction reactions, typically involving sodium borohydride or lithium aluminum hydride, can convert the ethanone group to corresponding alcohol derivatives. Additionally, nucleophilic substitution reactions can occur under basic conditions, enabling the introduction of various substituents.

The significance of ethanone functionalization extends to the compound's potential biological activity and pharmaceutical applications. The carbonyl functionality can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. The electron-withdrawing nature of the carbonyl group also influences the electronic properties of the benzimidazole ring system, which can affect the compound's interactions with enzymes and receptors.

Contemporary research in benzimidazole chemistry continues to explore the synthetic potential of ethanone-functionalized derivatives. The development of environmentally friendly synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, has improved the efficiency and sustainability of producing these compounds. These advances have facilitated the exploration of ethanone-functionalized benzimidazoles as building blocks for more complex molecular architectures with enhanced therapeutic potential.

Propriétés

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARHWEGXARRGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468652 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881672-80-6 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation to Form 5,6-Dimethylbenzimidazole Core

- Starting Materials: 4,5-dimethyl-1,2-phenylenediamine (or 5,6-dimethyl-o-phenylenediamine) and aldehydes.

- Reaction Conditions: Reflux in ethanol or other suitable solvents.

- Mechanism: The diamine undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration and ring closure to form the benzimidazole nucleus.

- Selectivity: Controlled to favor 2-substituted benzimidazole derivatives by careful choice of reaction conditions and reagents, avoiding formation of 1,2-disubstituted byproducts.

Introduction of Ethanone Group at 2-Position

- Method: Acylation of the benzimidazole nitrogen or direct substitution at the 2-position.

- Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents.

- Solvents: Dry acetone or ethanol under reflux conditions.

- Catalysts/Base: Potassium carbonate or other mild bases to facilitate nucleophilic substitution.

- Reaction Time: Typically several hours (e.g., 1–15 hours) under reflux to ensure completion.

- Workup: Cooling, filtration, and recrystallization from ethanol to purify the product.

Representative Synthetic Procedure

Detailed Reaction Example

-

- Dissolve 5,6-dimethyl-1H-benzimidazole (1 equiv) in dry acetone.

- Add potassium carbonate (1 equiv) as a base.

- Heat under reflux for 1 hour.

- Add acetyl chloride (1.1 equiv) dropwise.

- Continue reflux for 15 hours.

- Cool the reaction mixture, filter off solids.

- Add water to filtrate, allow precipitate to form at room temperature for 24 hours.

- Filter, wash with water, and recrystallize from ethanol.

- Obtain white crystalline product with melting point around 97–98 °C.

Analytical Data Supporting Preparation

| Technique | Observed Data | Interpretation |

|---|---|---|

| Melting Point | 97–98 °C | Confirms purity and identity consistent with literature |

| IR Spectroscopy | 1739 cm⁻¹ (C=O), 3457 cm⁻¹ (NH), 1507 cm⁻¹ (NH bending) | Presence of ethanone carbonyl and benzimidazole NH groups |

| ¹H NMR (DMSO-d6) | δ 1.13 (t, CH3), 4.09 (q, CH2), 7.1–7.4 (aromatic H), 12.6 (s, NH) | Confirms ethanone methyl and methylene protons, aromatic protons, and NH proton |

| ¹³C NMR (DMSO-d6) | δ 13.2 (CH3), 32.0 (CH2), 167.8 (C=O), 120–148 (aromatic carbons) | Carbonyl and aromatic carbons consistent with structure |

Alternative Synthetic Routes and Innovations

- Sodium Metabisulfite Addition: Some methods use sodium metabisulfite to form aldehyde addition products that then condense with 4,5-dimethyl-1,2-phenylenediamine to improve selectivity and yield of benzimidazole derivatives.

- Solid Phase Synthesis: For related benzimidazole derivatives, solid-phase methods at elevated temperatures (90–120 °C) have been reported, offering rapid synthesis and easy purification, though specific application to this compound is less documented.

- Industrial Scale-Up: Larger scale syntheses employ controlled reflux in large reactors with precise temperature and pH control, followed by recrystallization or chromatographic purification to ensure high purity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cyclocondensation + Acylation | 4,5-Dimethyl-1,2-phenylenediamine + aldehyde + acetyl chloride | Potassium carbonate, acetyl chloride, ethanol/acetone | Reflux 1–15 h | 70–80% | Most common, selective for 2-substituted benzimidazole |

| Sodium Metabisulfite Addition | Aldehyde + sodium metabisulfite + diamine | Ethanol, reflux | Reflux 4–9 h | Moderate to high | Enhances selectivity, reduces side products |

| Solid Phase Synthesis (related compounds) | o-Phenylenediamine derivatives | Iodine catalyst, ethyl acetate | 90–120 °C, 4–9 h | Variable | Rapid, suitable for library synthesis |

Research Findings and Practical Considerations

- The selectivity of the cyclocondensation step is critical to avoid formation of undesired isomers; controlling reaction conditions and reagent stoichiometry is essential.

- Acylation at the 2-position is facilitated by the nucleophilicity of the benzimidazole nitrogen and requires mild bases to neutralize generated acid.

- Purification by recrystallization from ethanol yields high-purity crystalline products suitable for further biological or chemical studies.

- Analytical characterization confirms the structure and purity, ensuring reproducibility and reliability of the synthetic method.

This comprehensive overview synthesizes data from peer-reviewed journals and patent literature, providing a professional and authoritative guide to the preparation of this compound. The methods emphasize selectivity, yield, and purity, supported by detailed reaction conditions and analytical data.

If further scale-up or modification is required, the described methods offer a robust foundation adaptable to industrial or research laboratory settings.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

- Methyl groups, however, improve metabolic stability by reducing susceptibility to oxidative degradation .

- Biological Activity : Dibromo- and dichloro-substituted analogs (e.g., compounds 4f and 5g in ) exhibit significant cytotoxicity and pro-apoptotic effects against leukemic cells, whereas methyl-substituted derivatives may prioritize pharmacokinetic optimization over direct cytotoxicity .

- Synthetic Accessibility : Methyl-substituted derivatives are easier to synthesize under mild conditions compared to halogenated analogs, which often require harsh reagents (e.g., thionyl chloride for chlorination) .

Physicochemical Properties

- Solubility: Methyl substituents reduce water solubility compared to hydroxyl- or amino-substituted benzimidazoles (e.g., derivatives in ). This aligns with the logP value of 2.58 reported for 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride , suggesting similar lipophilicity for the dimethyl analog.

- Thermal Stability : Methyl groups may lower melting points relative to halogenated analogs. For instance, the dichloro derivative in has a melting point of 258–260°C , while methylated compounds are expected to melt at lower temperatures due to reduced crystal lattice energy.

Activité Biologique

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. Studies suggest it may inhibit specific pathogens, although detailed mechanisms remain to be elucidated.

- Anticancer Activity : Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), DLD-1 (colon cancer), and MDA-MB-231 (breast cancer). The mechanism involves DNA binding and cleavage, leading to apoptosis in cancer cells .

- Inhibition of Prostaglandin Synthesis : The primary target of this compound is microsomal prostaglandin E synthase-1 (mPGES-1), where it inhibits PGE2 synthesis in inflammatory conditions. This action suggests potential applications in treating inflammatory diseases.

Target Interactions

The compound primarily interacts with cellular enzymes and DNA:

- DNA Interaction : It binds to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties which contribute to its anticancer effects.

- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition disrupts cell division, making it a candidate for cancer therapy.

Biochemical Pathways

The inhibition of mPGES-1 leads to a dose-dependent reduction in PGE2 synthesis, which is critical in inflammatory responses. This pathway suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies

Several studies have evaluated the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile indicates good bioavailability due to its ability to inhibit mPGES-1 in both isolated cells and whole blood models. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, benzimidazole derivatives are prepared by condensing o-phenylenediamine (OPDA) with formic acid under alkaline conditions (10% NaOH) . In the second step, the benzimidazole intermediate is reacted with chloroacetyl chloride or acetyl chloride in dry dioxane under reflux (6–16 hours) with a base like potassium carbonate to introduce the ethanone moiety . Key parameters affecting yield include reaction time (longer reflux improves conversion), solvent purity (dry dioxane minimizes side reactions), and stoichiometric ratios of reagents (excess acyl chloride ensures complete substitution) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretching vibrations near 1680–1700 cm⁻¹ and benzimidazole N-H bonds at ~3200 cm⁻¹ . Nuclear Magnetic Resonance (NMR) is essential: NMR resolves methyl groups (δ 2.5–2.7 ppm for 5,6-dimethyl substituents) and the acetyl proton (δ 2.1–2.3 ppm), while NMR identifies the ketone carbon (δ ~200 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., m/z 215 for CHNO) .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodological Answer : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Researchers must use engineering controls (fume hoods) and personal protective equipment (PPE), including nitrile gloves, face shields, and EN 166-compliant safety goggles. Contaminated gloves should be removed without touching outer surfaces and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict electronic properties or reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties, such as HOMO-LUMO gaps (e.g., ~4.5 eV for benzimidazole derivatives) and electrostatic potential surfaces, to predict reactivity sites . Transition state analysis for nucleophilic substitution at the ethanone group (e.g., with hydrazines) reveals activation energies (~25–30 kcal/mol), guiding solvent selection (polar aprotic solvents lower energy barriers) .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Regioselective functionalization at the benzimidazole N1 or C2 positions is achieved via directed lithiation. For example, tert-butyllithium at −78°C in THF selectively deprotonates the C2 position, enabling coupling with electrophiles like 3,4,5-trimethoxybenzoyl chloride . Alternatively, microwave-assisted synthesis reduces reaction times (from 16 hours to 2 hours) and improves yields (from 60% to 85%) for aryl-substituted derivatives .

Q. How do structural modifications at the ethanone or benzimidazole moieties affect biological activity?

- Methodological Answer : Substitution at the ethanone group with hydrazine derivatives (e.g., 4-hydrazinylphenyl) enhances anti-inflammatory activity by 30–40% in carrageenan-induced edema models, likely due to increased hydrogen bonding with COX-2 active sites . Adding electron-withdrawing groups (e.g., nitro at the benzimidazole 5-position) improves antiproliferative activity (IC ~10 μM in HeLa cells) by enhancing DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.